molecular formula C7H15ClN4 B13533644 Rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-aminehydrochloride CAS No. 1637277-27-0

Rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-aminehydrochloride

Cat. No.: B13533644
CAS No.: 1637277-27-0
M. Wt: 190.67 g/mol
InChI Key: UFEVCHMISYGLAI-UHFFFAOYSA-N
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Description

Rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-aminehydrochloride is a cyclohexane-based amine derivative featuring an azidomethyl substituent at the 4-position and a protonated amine group at the 1-position, stabilized as a hydrochloride salt. The stereochemistry of the compound is defined by the (1s,4s) configuration, indicating a cis relationship between the amine and azidomethyl groups. The racemic nature of the compound implies an equal mixture of enantiomers, which may influence its biological activity and synthetic applications.

Properties

CAS No.

1637277-27-0

Molecular Formula

C7H15ClN4

Molecular Weight

190.67 g/mol

IUPAC Name

4-(azidomethyl)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C7H14N4.ClH/c8-7-3-1-6(2-4-7)5-10-11-9;/h6-7H,1-5,8H2;1H

InChI Key

UFEVCHMISYGLAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN=[N+]=[N-])N.Cl

Origin of Product

United States

Biological Activity

Rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article explores its biological activity, including its mechanisms of action, structural characteristics, and relevant case studies.

Structural Characteristics

Rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-amine hydrochloride belongs to the class of cyclohexylamines. Its unique structure features a cyclohexane ring substituted with an azidomethyl group and a primary amine. The hydrochloride salt form enhances its solubility and stability, which is advantageous for pharmaceutical applications.

The compound exhibits significant biological activity primarily through its role as a monoamine reuptake inhibitor . This mechanism is crucial for modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are essential in treating mood disorders such as depression and anxiety. The ability to influence these neurotransmitters suggests potential therapeutic applications in neuropharmacology.

Comparative Analysis with Similar Compounds

To better understand the biological profile of rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-amine hydrochloride, a comparison with structurally similar compounds is presented in the following table:

Compound NameStructure TypeBiological Activity
CyclohexylamineCycloalkylamineMonoamine reuptake inhibitor
4-AminocyclohexanolCycloalkylamineNeurotransmitter modulation
1-Azido-2-methylcyclopropaneAzido derivativePotential CNS effects
3-AminocyclobutaneCyclobutylamineNeuroactive properties

The azidomethyl substitution on the cyclohexane ring may enhance the reactivity and biological profile of this compound compared to others in its class.

Case Studies and Research Findings

Several studies have investigated the biological activity of rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-amine hydrochloride:

  • CNS Disorder Treatment : Research indicates that derivatives like rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-amine hydrochloride can effectively inhibit monoamine transporters. This inhibition results in increased levels of serotonin and norepinephrine in synaptic clefts, which may alleviate symptoms associated with depression and anxiety disorders.
  • Neuropharmacological Studies : A study focusing on the interaction of cyclohexylamines with neurotransmitter systems demonstrated that rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-amine hydrochloride significantly modulates neurotransmitter release. This property was highlighted as a key factor for developing novel antidepressant therapies.
  • In Vitro Evaluations : In vitro assays have shown that rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-amine hydrochloride possesses notable cytotoxicity at specific concentrations, suggesting potential applications in targeted therapies for CNS-related pathologies .

Scientific Research Applications

Based on the search results, here's what is known about Rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-aminehydrochloride and its potential applications:

Basic Information

  • Name : this compound . Also referred to as 4-(azidomethyl)cyclohexan-1-amine .
  • Molecular Formula : C7H14N4
  • Monoisotopic Mass : 154.12184 Da

Structural Information

  • SMILES : C1CC(CCC1CN=[N+]=[N-])N
  • InChI : InChI=1S/C7H14N4/c8-7-3-1-6(2-4-7)5-10-11-9/h6-7H,1-5,8H2
  • InChIKey : ULEKLGWVNKDOTE-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
$$M+H]+155.12912131.8
$$M+Na]+177.11106141.8
$$M+NH4]+172.15566141.0
$$M+K]+193.08500137.2
$$M-H]-153.11456137.8
$$M+Na-2H]-175.09651138.0
$$M]+154.12129134.5
$$M]-154.12239134.5

Potential Applications

While the search results do not explicitly detail the applications of this compound, the presence of both an azide and an amine functional group suggests it could be valuable in several areas:

  • Linker in Bioconjugation: The azidomethyl group can be used in click chemistry reactions, while the amine group can be used for further functionalization. This makes the compound a potential linker for attaching molecules to biomolecules .
  • Pharmaceutical Research: Amines and azides are common motifs in pharmaceuticals . This compound could be a building block in the synthesis of various drug candidates.
  • FGFR Kinase Inhibition: Research is being conducted to identify compounds with inhibitory activity on the FGFR kinases for cancer treatment . This compound may be relevant in this field.

Availability

  • This compound is available for purchase from some suppliers .

Comparison with Similar Compounds

trans-4-Methylcyclohexylamine hydrochloride

  • Structure : Features a trans-4-methyl group and an amine hydrochloride.
  • Key Differences: The methyl group is less reactive than the azidomethyl substituent, limiting its utility in bioorthogonal reactions.
  • Applications : Primarily used as a chiral building block in organic synthesis.

4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine

  • Structure : Contains a piperazine ring at the 4-position (e.g., Compounds 288 and 289 in ).
  • Key Differences: The piperazine group introduces basicity and hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., receptors or enzymes).

4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride

  • Structure : Includes a sulfonyl group attached to a fluorophenyl ring at the 4-position.
  • Key Differences :
    • The electron-withdrawing sulfonyl group reduces the amine’s basicity, impacting solubility and pharmacokinetics.
    • The fluorophenyl group may enhance metabolic stability compared to the azidomethyl group .

rac-(1R,3S)-3-(2-Methylpropoxy)cyclohexan-1-amine hydrochloride

  • Structure : Contains a bulky 2-methylpropoxy group at the 3-position.
  • Key Differences :
    • The ether linkage increases hydrophilicity, whereas the azidomethyl group contributes to hydrophobicity.
    • The stereochemical complexity (1R,3S) may lead to divergent biological activities .

Comparative Data Table

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Functional Groups Stereochemistry Applications/Reactivity
This compound Azidomethyl (-CH₂N₃) ~207.7 (estimated) Amine, Azide (1s,4s), racemic Click chemistry, drug intermediates
trans-4-Methylcyclohexylamine hydrochloride Methyl (-CH₃) 149.66 Amine (1r,4r) Chiral synthesis
4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Piperazine 198.3 Amine, Piperazine (1s,4s)/(1r,4r) Kinase inhibitors
4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride Sulfonyl-fluorophenyl 293.79 Amine, Sulfonyl Not specified Enzyme inhibition studies

Key Research Findings

Stereochemical Impact : The cis (1s,4s) configuration in the target compound may enhance binding to certain biological targets compared to trans isomers, as seen in analogues like trans-4-methylcyclohexylamine hydrochloride .

Reactivity : The azidomethyl group enables selective conjugation in click chemistry, a feature absent in methyl- or piperazine-substituted analogues .

Stability : Azides are thermally sensitive, requiring careful storage, whereas sulfonyl or piperazine derivatives exhibit greater stability under standard conditions .

Preparation Methods

Azidation via Nucleophilic Substitution on Halomethyl Precursors

A common approach involves the synthesis of a halomethyl cyclohexylamine intermediate, followed by nucleophilic substitution with sodium azide to introduce the azidomethyl group.

Typical procedure:

  • Step 1: Preparation of 4-(halomethyl)cyclohexan-1-amine or its protected derivative. For example, starting from cyclohexanone derivatives, halomethylation can be achieved by reaction with halogenating agents such as bromomethyl bromide or chloromethyl reagents under controlled conditions.

  • Step 2: The halomethyl intermediate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures. This reaction proceeds via an SN2 mechanism, replacing the halogen with the azide group.

  • Step 3: The resulting azidomethyl cyclohexylamine is purified, often by extraction and column chromatography, and converted to the hydrochloride salt by treatment with hydrochloric acid.

This method is supported by analogous syntheses reported in the literature, such as the preparation of N-cyclohexyl-2-azidoacetamide, where bromoacetyl bromide reacts with cyclohexylamine followed by azidation with sodium azide in DMF, yielding azido-functionalized cyclohexyl derivatives.

Diazotization-Azidation of Aminocyclohexane Derivatives

Another method involves the diazotization of the amino group followed by substitution with azide ions:

  • The primary amine on cyclohexan-1-amine is diazotized using sodium nitrite (NaNO₂) under acidic conditions at low temperature.
  • The resulting diazonium salt intermediate is then treated with sodium azide, leading to the formation of the azidomethyl substituent at the 4-position.
  • This method requires careful control of temperature and pH to avoid side reactions and decomposition of the azide.

Representative Experimental Data and Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Halomethylation Bromomethyl bromide, base Dichloromethane 0°C to RT 4 h - Formation of 4-(bromomethyl)cyclohexan-1-amine intermediate
Azidation Sodium azide (1.5 equiv) DMF or DMSO RT to 40°C 24-96 h 70-85% SN2 substitution of halogen by azide
Salt formation HCl (gaseous or aqueous) Ethanol or water RT 1 h Quantitative Formation of hydrochloride salt for stability and isolation

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using gradients of ethyl acetate and hexanes or methanol mixtures.
  • The hydrochloride salt is isolated by precipitation or crystallization from appropriate solvents.
  • Characterization includes NMR spectroscopy (¹H, ¹³C), mass spectrometry (HRMS), and elemental analysis to confirm structure and purity.

Research Findings and Considerations

  • The stereochemistry (1S,4S) is critical for biological activity and must be preserved during synthesis; racemic mixtures can be prepared but enantiomeric separation may be required for specific applications.
  • The azide group is potentially explosive and toxic; thus, in situ generation and mild reaction conditions improve safety.
  • Copper-catalyzed azidation methods reduce hazardous handling of hydrazoic acid and improve reaction efficiency.
  • The hydrochloride salt form enhances the compound’s stability and solubility, facilitating handling and formulation.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Nucleophilic substitution on halomethyl intermediate Halomethyl cyclohexylamine, NaN₃ DMF, RT, 24-96 h Straightforward, high yield Requires halomethyl precursor, longer reaction times
Diazotization-azidation Aminocyclohexane, NaNO₂, NaN₃ Acidic, low temp Direct azide introduction Sensitive to conditions, potential side reactions
Copper-catalyzed azidation NaN₃, CuI catalyst, acid MeOH/DMF, RT-100°C Mild, safer, efficient Requires catalyst, specific ligand systems

Q & A

Q. Key Considerations :

  • Use catalysts like Pd/C for hydrogenation steps to reduce nitro or azide intermediates selectively .
  • Optimize reaction time and temperature (e.g., 0–25°C for azide reactions to prevent decomposition) .
  • Purify via recrystallization or preparative HPLC, monitoring purity with LC-MS (>95% by area) .

What spectroscopic and chromatographic methods are recommended for structural characterization?

Basic Research Question

  • 1H/13C NMR : Confirm stereochemistry and substituent positions. The azidomethyl group (~3.3 ppm, triplet) and cyclohexane protons (1.5–2.5 ppm) are diagnostic .
  • IR Spectroscopy : Detect the azide stretch (~2100 cm⁻¹) and amine hydrochloride (2500–3000 cm⁻¹, broad) .
  • Mass Spectrometry (MS) : ESI+ mode for molecular ion ([M+H]+) and isotopic pattern matching .
  • HPLC : Chiral columns (e.g., Chiralpak® AD-H) to resolve racemates, if required .

How can enantiomeric resolution of the racemic mixture be achieved for pharmacological studies?

Advanced Research Question

  • Chiral HPLC : Use polysaccharide-based columns with hexane/isopropanol mobile phases. Adjust temperature (25–40°C) to improve resolution .
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer if a prochiral ester precursor is synthesized .
  • Kinetic Data : Compare retention times and enantiomeric excess (ee) >98% for biological assays .

What are the reactivity profiles of the azidomethyl group in this compound?

Advanced Research Question
The azide group enables:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles for bioconjugation .
    • Conditions: 1 mM CuSO4, sodium ascorbate, RT, 12–24 hrs.
    • Applications: Tagging with fluorescent probes or drug-delivery systems .
  • Photolability : UV irradiation (254 nm) can cleave the azide to generate nitrenes for crosslinking studies .

Safety Note : Azides are shock-sensitive. Handle in dilute solutions (<1 M) and avoid metal contamination .

What are the stability and storage guidelines for this compound?

Basic Research Question

  • Thermal Stability : Decomposes above 150°C. Store at 2–8°C in airtight, light-resistant containers .
  • Hydrolytic Sensitivity : Protect from moisture (use desiccants) to prevent HCl loss or azide degradation .
  • Safety Protocols : Conduct small-scale reactions (<100 mg) in fume hoods with blast shields .

What biological targets or mechanisms are associated with structurally similar compounds?

Advanced Research Question
While direct data is limited, analogs suggest:

  • Neurotransmitter Interactions : Cyclohexylamine derivatives modulate serotonin/dopamine receptors .
  • Antimicrobial Activity : Azide-containing bicyclic compounds inhibit bacterial efflux pumps (MIC: 2–8 µg/mL) .
  • Assay Recommendations :
    • Radioligand binding (e.g., 5-HT2A receptor) .
    • Cytotoxicity screening (MTT assay) in cancer cell lines .

How does this compound compare to other azide-functionalized cyclohexylamines?

Advanced Research Question

Compound Structure Key Properties Reference
rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-amine HClCyclohexane, azidomethyl, amineHigh reactivity for click chemistry, racemic
4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane HClBicyclic, azidomethylEnhanced rigidity, antimicrobial activity
(1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amineImidazole-substitutedChiral, enzyme inhibition

Key Insight : The target compound’s linear cyclohexane scaffold offers flexibility for modular derivatization compared to constrained bicyclic analogs .

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